N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a polycyclic heteroaromatic compound featuring a pyrazolo-triazine core substituted with chlorophenyl, methylphenyl, and carboxamide groups. The molecule’s design leverages halogenated aryl groups and methyl substituents to modulate electronic and steric properties, which may influence binding affinity and metabolic stability .
Properties
Molecular Formula |
C21H17Cl2N5O |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H17Cl2N5O/c1-11-10-16(8-9-17(11)23)24-21(29)19-13(3)28-20(26-25-19)18(12(2)27-28)14-4-6-15(22)7-5-14/h4-10H,1-3H3,(H,24,29) |
InChI Key |
LGAYGZPHVQYKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=N2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Cyclization: The amine intermediate undergoes cyclization with appropriate reagents to form the pyrazolo[5,1-c][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Framework
The pyrazolo[5,1-c][1,2,4]triazine core distinguishes this compound from analogs like 4-amino-N-(4-methoxyphenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (compound 3d in ). While both share a pyrazolo-triazine backbone, compound 3d incorporates an additional pyridine ring fused to the triazine system. This modification may enhance π-π stacking interactions in biological targets but could reduce solubility due to increased hydrophobicity .
Substituent Effects
Halogenated Aryl Groups :
The target compound features 4-chlorophenyl and 4-chloro-3-methylphenyl substituents. In contrast, compound 3d () uses a 4-methoxyphenyl group. Chlorine atoms improve metabolic stability and membrane permeability compared to methoxy groups, which are more polar and prone to oxidative metabolism .- Compound 3d substitutes methyl groups at positions 8 and 10, which may alter binding pocket compatibility in kinase targets .
Physicochemical Properties
While direct data for the target compound are unavailable, analog 3d () exhibits a high melting point (>300°C) and IR absorption at 1668 cm⁻¹ (C=O stretch), suggesting strong intermolecular interactions and hydrogen bonding capacity. The target compound’s additional chlorine atoms may further elevate its melting point and lipophilicity compared to 3d .
Structural Lumping and Classification
As noted in , compounds with similar frameworks (e.g., pyrazolo-triazines, pyrazolines) are often "lumped" into surrogate categories for computational modeling. The target compound and its analogs could be grouped based on:
- Core heterocycle : Pyrazolo-triazine vs. pyrazoline ().
- Substituent electronegativity : Chlorine vs. fluorine or methoxy groups.
This lumping strategy simplifies reaction networks but may overlook subtle bioactivity differences arising from substituent variations .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- The target compound’s dual chlorine substituents warrant further pharmacokinetic studies to assess toxicity and bioavailability.
- Comparative molecular docking studies with 3d could clarify the impact of pyridine fusion on target selectivity.
- ’s pyrazoline derivatives highlight the need to explore non-triazine cores for activity optimization.
This analysis synthesizes structural and functional insights from diverse sources, emphasizing the need for targeted experimental validation to fully characterize the compound’s profile.
Biological Activity
N-(4-chloro-3-methylphenyl)-8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 924864-33-5) is a novel compound belonging to the class of pyrazole derivatives. These compounds have garnered attention for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article examines the biological activity of this specific compound, supported by data tables and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 426.3 g/mol. The structure features multiple chloro and methyl substitutions on the pyrazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇Cl₂N₅O |
| Molecular Weight | 426.3 g/mol |
| CAS Number | 924864-33-5 |
Biological Activity Overview
Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives in various fields:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. The compound under discussion has been evaluated for its efficacy against BRAF(V600E) and EGFR mutations, which are common in several cancers.
- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antibacterial Properties : Some studies report that pyrazole carboxamides exhibit notable antibacterial activity against gram-positive and gram-negative bacteria.
Case Studies
Several case studies illustrate the biological activity of pyrazole compounds similar to this compound:
- Study on Anticancer Activity : A study tested various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated that certain derivatives exhibited cytotoxic effects comparable to doxorubicin when used in combination therapy .
- Inflammation Modulation : Another research focused on the anti-inflammatory properties of pyrazole derivatives through inhibition of cytokine production in vitro. The findings suggest that these compounds could be developed as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Key factors influencing activity include:
- Substituents on the Pyrazole Ring : The presence of halogen atoms (like chlorine) enhances lipophilicity and may improve binding affinity to biological targets.
- Positioning of Functional Groups : The arrangement of functional groups around the pyrazole scaffold significantly impacts its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
